Cas no 1105220-23-2 (N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide)

N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide is a synthetic organic compound featuring a pyridazine core linked to a piperidine-4-carboxamide moiety and a 2-chlorophenylmethyl group. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a bioactive scaffold for targeting specific receptors or enzymes. The presence of both pyridinyl and pyridazinyl groups may enhance binding affinity and selectivity, while the chlorophenyl substituent could influence lipophilicity and metabolic stability. This compound is of interest in pharmaceutical research for its modular design, enabling further derivatization for structure-activity relationship studies. Its well-defined molecular architecture makes it suitable for applications in drug discovery and biochemical probe development.
N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide structure
1105220-23-2 structure
Product name:N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide
CAS No:1105220-23-2
MF:C22H22ClN5O
MW:407.895983219147
CID:5868937
PubChem ID:30867003

N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide
    • N-[(2-chlorophenyl)methyl]-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide
    • N-(2-chlorobenzyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
    • AKOS024512422
    • 1105220-23-2
    • VU0646424-1
    • F5528-1712
    • N-[(2-chlorophenyl)methyl]-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide
    • Inchi: 1S/C22H22ClN5O/c23-19-6-2-1-4-17(19)15-25-22(29)16-9-12-28(13-10-16)21-8-7-20(26-27-21)18-5-3-11-24-14-18/h1-8,11,14,16H,9-10,12-13,15H2,(H,25,29)
    • InChI Key: ZRKPQKGXWNTKOK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CNC(C1CCN(C2=CC=C(C3C=NC=CC=3)N=N2)CC1)=O

Computed Properties

  • Exact Mass: 407.1512880g/mol
  • Monoisotopic Mass: 407.1512880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71Ų
  • XLogP3: 2.8

N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5528-1712-5μmol
N-[(2-chlorophenyl)methyl]-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide
1105220-23-2
5μmol
$63.0 2023-09-09
Life Chemicals
F5528-1712-2μmol
N-[(2-chlorophenyl)methyl]-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide
1105220-23-2
2μmol
$57.0 2023-09-09
Life Chemicals
F5528-1712-4mg
N-[(2-chlorophenyl)methyl]-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide
1105220-23-2
4mg
$66.0 2023-09-09
Life Chemicals
F5528-1712-5mg
N-[(2-chlorophenyl)methyl]-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide
1105220-23-2
5mg
$69.0 2023-09-09
Life Chemicals
F5528-1712-1mg
N-[(2-chlorophenyl)methyl]-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide
1105220-23-2
1mg
$54.0 2023-09-09
Life Chemicals
F5528-1712-2mg
N-[(2-chlorophenyl)methyl]-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide
1105220-23-2
2mg
$59.0 2023-09-09
Life Chemicals
F5528-1712-3mg
N-[(2-chlorophenyl)methyl]-1-[6-(pyridin-3-yl)pyridazin-3-yl]piperidine-4-carboxamide
1105220-23-2
3mg
$63.0 2023-09-09

Additional information on N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide

Professional Introduction to N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide (CAS No. 1105220-23-2)

N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This heterocyclic compound features a piperidine core linked to a pyridazine ring, both of which are well-documented in medicinal chemistry for their ability to modulate biological pathways. The presence of a chlorophenyl group and a pyridine substituent further enhances its potential as a scaffold for drug discovery.

The chemical structure of N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide (CAS No. 1105220-23-2) is characterized by its intricate arrangement of nitrogen-containing heterocycles, which are known for their role in binding to biological targets such as enzymes and receptors. This compound's molecular framework suggests that it may exhibit multifaceted interactions with cellular machinery, making it a promising candidate for therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such complex molecules with greater accuracy. Studies have indicated that the piperidine moiety in N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide could serve as an effective binding site for proteins involved in neurological and cardiovascular diseases. The chlorophenyl group, on the other hand, may contribute to the compound's ability to cross the blood-brain barrier, a critical factor for drugs targeting central nervous system disorders.

In the realm of drug development, the synthesis of novel compounds like N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yl)pyridazin-3-ylpiperidine-4-carboxamide often involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has streamlined the process of constructing complex heterocyclic systems. These methods not only enhance efficiency but also allow for the introduction of diverse functional groups, thereby expanding the chemical space available for drug discovery.

The pharmacological profile of N-(2-chlorophenyl)methyl-1-6-(pyridin-3-yloxy)pyridazinamides has been extensively studied in recent years. Research has shown that derivatives of this class exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, modifications to the chlorophenyl group have been found to modulate the potency and selectivity of these compounds, leading to more targeted therapeutic effects.

One notable area of investigation has been the exploration of N-(2-chlorophenyl)methyl-pyridazine-based compounds as potential inhibitors of kinases, which are enzymes that play a crucial role in cell signaling pathways. Preclinical studies have demonstrated that certain derivatives exhibit significant inhibitory activity against specific kinases while maintaining low toxicity profiles. This finding underscores the importance of structural optimization in developing kinase inhibitors and highlights the potential of N-(2-chlorophenyl)methyl-pyridazine derivatives as lead compounds.

The integration of high-throughput screening (HTS) technologies has further accelerated the discovery process by allowing researchers to rapidly assess the biological activity of large libraries of compounds. HTS has been instrumental in identifying novel analogs of N-(2-chlorophenyl)methyl-pyridazine derivatives with enhanced pharmacological properties. By leveraging HTS data alongside computational modeling, researchers can prioritize compounds for further investigation, thereby reducing the time and cost associated with drug development.

Another significant advancement has been the application of biocatalysis in the synthesis of complex pharmaceutical intermediates. Enzymatic methods offer several advantages over traditional chemical approaches, including higher selectivity, milder reaction conditions, and reduced environmental impact. The use of engineered enzymes or natural biocatalysts has enabled the efficient production of key intermediates for N-(2-chlorophenyl)methyl-pyridazine derivatives, contributing to more sustainable drug manufacturing processes.

The future direction of research on N-(2-chlorophenyl)methyl-pyridazine-based compounds is likely to focus on elucidating their mechanism(s) of action and exploring their therapeutic potential in preclinical models. Understanding how these compounds interact with biological targets at a molecular level will provide valuable insights into their efficacy and safety profiles. Additionally, investigating their potential as prodrugs or combination therapies may open up new avenues for treating complex diseases.

In conclusion, N-(2-chlorophenyl)methyl-pyridazine derivatives represent a promising class of compounds with diverse pharmacological applications. Their unique structural features and favorable biological properties make them attractive candidates for further development into novel therapeutics. As research continues to uncover new insights into their mechanisms and applications, these compounds are poised to make significant contributions to pharmaceutical science and medicine.

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